molecular formula C8H8O8 B031561 1,2,3,4-Cyclobutanetetracarboxylic acid CAS No. 53159-92-5

1,2,3,4-Cyclobutanetetracarboxylic acid

Cat. No. B031561
CAS RN: 53159-92-5
M. Wt: 232.14 g/mol
InChI Key: CURBACXRQKTCKZ-UHFFFAOYSA-N
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Patent
US07402693B2

Procedure details

The resultant tetramethyl cyclobutane-1,2,3,4-tetracarboxylate (1224 g, 4.25 mol) and aqueous hydrochloric acid (3000 ml) were added to a 5-liter flask; reacted at a controlled temperature of 85° C. for 24 hours; cooled to room temperature; concentrated; and dried to obtain cyclobutane-1,2,3,4-tetracarboxylic acid (870 g, 3.75 mol).
Quantity
1224 g
Type
reactant
Reaction Step One
Quantity
3000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:17]([O:19]C)=[O:18])[CH:4]([C:5]([O:7]C)=[O:6])[CH:3]([C:9]([O:11]C)=[O:10])[CH:2]1[C:13]([O:15]C)=[O:14]>Cl>[CH:2]1([C:13]([OH:15])=[O:14])[CH:1]([C:17]([OH:19])=[O:18])[CH:4]([C:5]([OH:7])=[O:6])[CH:3]1[C:9]([OH:11])=[O:10]

Inputs

Step One
Name
Quantity
1224 g
Type
reactant
Smiles
C1(C(C(C1C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC
Name
Quantity
3000 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at a controlled temperature of 85° C. for 24 hours
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
and dried

Outcomes

Product
Name
Type
product
Smiles
C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.75 mol
AMOUNT: MASS 870 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.